molecular formula C22H20ClN5O B2702232 N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide CAS No. 1317950-35-8

N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide

Cat. No.: B2702232
CAS No.: 1317950-35-8
M. Wt: 405.89
InChI Key: VENOHXGGYPAGST-UHFFFAOYSA-N
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Description

N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent . This reaction yields the intermediate N-pyrazolyl imine, which can then be further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the pyrazole or isoquinoline rings, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoquinoline derivatives, such as:

Uniqueness

N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)-1-chloroisoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-22(2,3)17-13-19(28(27-17)18-10-6-7-11-24-18)26-21(29)16-12-14-8-4-5-9-15(14)20(23)25-16/h4-13H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENOHXGGYPAGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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